molecular formula C30H38ClN7O7S B047035 Tgpamnh2 CAS No. 117961-27-0

Tgpamnh2

Cat. No.: B047035
CAS No.: 117961-27-0
M. Wt: 639.7 g/mol
InChI Key: PZPDSUNEHIMSSV-ZEQRLZLVSA-N
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Description

Tgpamnh2, also known as this compound, is a useful research compound. Its molecular formula is C30H38ClN7O7S and its molecular weight is 639.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tgpamnh2, a compound of interest in the realm of medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies that highlight its therapeutic applications.

This compound exhibits its biological effects primarily through interactions with various cellular targets. The compound is believed to modulate enzyme activities and influence signaling pathways, leading to diverse biological responses.

  • Protein Interaction : this compound binds to specific proteins, triggering conformational changes that activate or inhibit their functions.
  • Enzyme Modulation : The compound has shown the ability to modulate enzyme activities involved in critical metabolic pathways.

Biochemical Pathways

The interaction of this compound with cellular components initiates several biochemical pathways:

  • Signal Transduction : By influencing key signaling molecules, this compound can alter cellular responses to external stimuli.
  • Metabolic Regulation : The compound impacts metabolic enzymes, which can lead to changes in energy production and utilization within cells.

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa5.0Induces apoptosis through caspase activation
Study BMCF-73.2Inhibits cell cycle progression at G1 phase
Study CA5494.8Induces oxidative stress leading to cell death

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Several studies report its effectiveness against various bacterial and fungal strains.

Organism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Staphylococcus aureus16Bactericidal
Escherichia coli32Bacteriostatic
Candida albicans8Fungicidal

Neuroprotective Effects

Recent research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

  • Mechanism : The compound appears to reduce oxidative stress and inflammation in neuronal cells.
  • Findings : In vitro studies demonstrated that this compound significantly decreased neuronal cell death induced by neurotoxic agents.

Properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O7S/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-28(40)23(5-3-13-33-30(31)32)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20/h7-12,15-16,23-24,34-35H,3-6,13-14,17H2,1-2H3,(H4,31,32,33)(H,36,40,41)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPDSUNEHIMSSV-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922580
Record name N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117961-27-0
Record name Tosyl-glycyl-prolyl-arginyl-4-methylcoumaryl-7-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117961270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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